

# scale-up synthesis of Methyl 6-methoxynicotinate for laboratory use

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## Compound of Interest

Compound Name: Methyl 6-methoxynicotinate

Cat. No.: B1296975

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An Application Note and Protocol for the Laboratory Scale-Up Synthesis of **Methyl 6-methoxynicotinate**

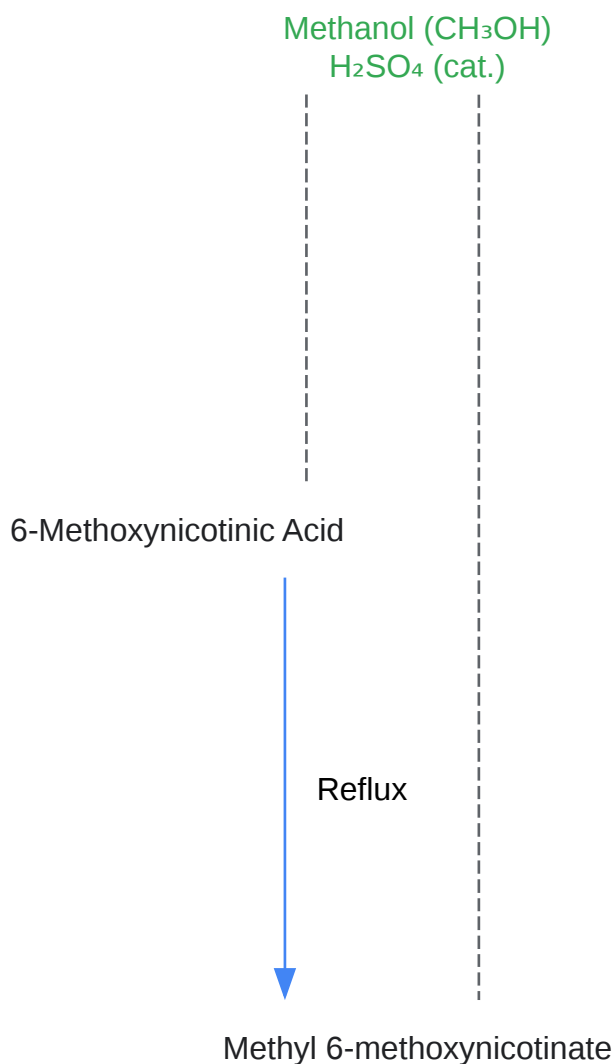
## For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the scale-up synthesis of **Methyl 6-methoxynicotinate** (CAS No: 26218-80-4) for laboratory use. This pyridine derivative is a valuable building block in the synthesis of various pharmaceutical compounds and other biologically active molecules. The presented method is based on the robust and scalable Fischer esterification of 6-methoxynicotinic acid.

## Overview of Synthetic Method

The synthesis of **Methyl 6-methoxynicotinate** is efficiently achieved through the Fischer esterification of 6-methoxynicotinic acid. This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, under reflux conditions. This approach is well-suited for laboratory scale-up due to its straightforward procedure, common reagents, and generally high yields.

The overall chemical transformation is as follows:



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Caption: Reaction scheme for the Fischer esterification of 6-methoxynicotinic acid.

## Data Presentation

The following tables summarize the necessary reagents, their quantities for a representative scale, and typical reaction parameters.

Table 1: Reagent and Solvent Quantities

Reagent/Solvent	Molecular Weight ( g/mol )	Quantity	Moles (approx.)	Role
6-Methoxynicotinic Acid	153.14	50.0 g	0.326 mol	Starting Material
Methanol (CH <sub>3</sub> OH)	32.04	500 mL	12.3 mol	Reagent & Solvent
Sulfuric Acid (H <sub>2</sub> SO <sub>4</sub> , 98%)	98.08	10 mL	0.184 mol	Catalyst
Saturated Sodium Bicarbonate (NaHCO <sub>3</sub> )	84.01	As needed	-	Neutralizing Agent
Ethyl Acetate (EtOAc)	88.11	~600 mL	-	Extraction Solvent
Brine (Saturated NaCl solution)	-	~100 mL	-	Washing Agent
Anhydrous Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> )	142.04	As needed	-	Drying Agent

Table 2: Reaction Conditions and Expected Outcome

Parameter	Value
Reaction Temperature	Reflux (~65 °C)
Reaction Time	8 - 16 hours
Monitoring	Thin Layer Chromatography (TLC)
Expected Yield	75-90%
Product Appearance	Off-white to pale yellow solid

## Experimental Protocol

This protocol details the procedure for the synthesis of **Methyl 6-methoxynicotinate** on a 50-gram scale.

### 3.1 Reaction Setup

- To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-methoxynicotinic acid (50.0 g, 0.326 mol).
- Add methanol (500 mL) to the flask and stir the suspension.
- In a well-ventilated fume hood, slowly and carefully add concentrated sulfuric acid (10 mL) to the stirred mixture. An exothermic reaction will occur.

### 3.2 Reaction Execution

- Heat the reaction mixture to reflux using a heating mantle.
- Maintain the reflux for 8-16 hours, with continuous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70).

### 3.3 Work-up and Isolation

- Once the reaction is complete, allow the mixture to cool to room temperature.
- Reduce the volume of methanol by approximately half using a rotary evaporator.
- Carefully pour the concentrated mixture into a beaker containing ice (~500 g).
- Slowly neutralize the acidic solution by adding saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution, followed by solid  $\text{NaHCO}_3$  in small portions, until gas evolution ceases and the pH reaches ~7-8. Perform this step in an ice bath to manage the exotherm.
- Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 200 mL).

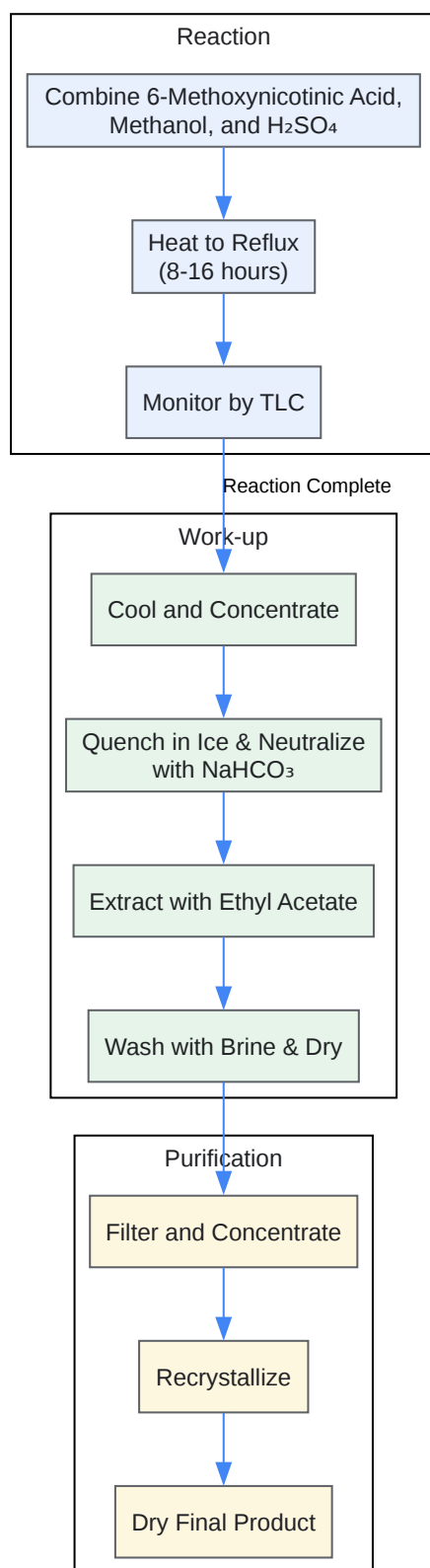
- Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).

### 3.4 Purification

- Filter off the drying agent.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- For further purification, the resulting solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) to afford **Methyl 6-methoxynicotinate** as an off-white solid.

## Experimental Workflow Visualization

The following diagram outlines the key steps in the synthesis and purification process.



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Caption: Workflow for the synthesis and purification of **Methyl 6-methoxynicotinate**.

## Characterization Data

The identity and purity of the synthesized **Methyl 6-methoxynicotinate** should be confirmed using standard analytical techniques.

Table 3: Analytical Data for **Methyl 6-methoxynicotinate**

Technique	Data
Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub> [1]
Molecular Weight	167.16 g/mol [1][2]
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	Expected shifts (δ, ppm): ~8.7 (d, 1H), ~8.1 (dd, 1H), ~6.8 (d, 1H), ~4.0 (s, 3H), ~3.9 (s, 3H).
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	Expected shifts (δ, ppm): ~165, ~163, ~148, ~139, ~111, ~109, ~54, ~52.
Mass Spec (ESI-MS)	m/z: 168.06 [M+H] <sup>+</sup>
Melting Point	42-44 °C[3]

Note: NMR chemical shifts are predicted based on the structure and may vary slightly.

## Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4][5]

- Concentrated Sulfuric Acid: Is highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Handle with extreme care.[6]
- Methanol: Is flammable and toxic if inhaled, ingested, or absorbed through the skin. Avoid exposure and sources of ignition.
- Neutralization: The neutralization of a strong acid with bicarbonate is highly exothermic and releases large volumes of CO<sub>2</sub> gas. Perform this step slowly and with adequate cooling to prevent splashing and over-pressurization.[6]

Always consult the Safety Data Sheet (SDS) for each reagent before use.[3][7]

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## References

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